molecular formula C12H11F2N5O B2763133 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 942000-03-5

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No. B2763133
CAS RN: 942000-03-5
M. Wt: 279.251
InChI Key: XSQPVHLNAMRTTK-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound that has attracted attention due to its potential applications in scientific research. This compound is a tetrazole derivative that has shown promise in various areas of research, including neuroscience, cancer research, and cardiovascular disease.

Scientific Research Applications

Synthesis and Structural Analysis

A notable application involves the synthesis and characterization of compounds related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, highlighting advances in organic synthesis techniques. For instance, the synthesis of tetrahydropyrimidine derivatives has been explored for potential biological activities, showcasing the utility of related structures in medicinal chemistry (Akbari et al., 2008). Similarly, the design and synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including structural analysis through X-ray crystallography, provide insights into the stereochemical and electronic influences on biological activity (Özer et al., 2009).

Biological Activities and Applications

Research has also focused on the biological applications of compounds with similar structures, examining their antimicrobial and anticancer potentials. For example, the evaluation of new thiourea derivatives for their antipathogenic activity against bacterial cells highlights the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, the design, synthesis, and anticancer evaluation of benzamide derivatives incorporating cyclopropanecarboxamide structures emphasize their efficacy against various cancer cell lines, further underscoring the significance of structural modifications in enhancing biological activity (Ravinaik et al., 2021).

Advanced Materials and Sensing Applications

On the materials science front, the development of compounds based on cyclopropanecarboxamide derivatives for applications in organic light-emitting diodes (OLEDs) demonstrates the versatility of these structures in electronic and photonic devices (Jin et al., 2014). Furthermore, the synthesis and characterization of N-(cyano(naphthalen-1-yl)methyl)benzamides, showcasing colorimetric sensing of fluoride anions, reveal the application of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N5O/c13-9-4-3-8(5-10(9)14)19-11(16-17-18-19)6-15-12(20)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQPVHLNAMRTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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